molecular formula C18H16N4O2S2 B3618662 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Cat. No.: B3618662
M. Wt: 384.5 g/mol
InChI Key: FWPKDCAWEASWKY-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of both benzimidazole and benzothiazole moieties, which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and benzothiazole moieties through a thioether linkage. This can be achieved by reacting the benzimidazole derivative with the benzothiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be fine-tuned to minimize the formation of by-products and to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: The compound can be used as a probe to study various biological processes and pathways.

    Industry: It may find applications in the development of new catalysts or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzimidazole and benzothiazole moieties can bind to active sites or allosteric sites on these targets, modulating their activity. This can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE imparts unique electronic and steric properties to the compound, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-2-24-11-7-8-14-15(9-11)26-18(21-14)22-16(23)10-25-17-19-12-5-3-4-6-13(12)20-17/h3-9H,2,10H2,1H3,(H,19,20)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPKDCAWEASWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

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